molecular formula C6H9N3 B115739 4-Ethylpyrimidin-5-amine CAS No. 156817-94-6

4-Ethylpyrimidin-5-amine

Cat. No. B115739
CAS RN: 156817-94-6
M. Wt: 123.16 g/mol
InChI Key: AWGWWGMPWQUJQH-UHFFFAOYSA-N
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Description

4-Ethylpyrimidin-5-amine is a chemical compound with the CAS Number: 156817-94-6 . It has a molecular weight of 123.16 and its IUPAC name is 4-ethyl-5-pyrimidinamine . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis of Pharmacological Compounds

4-Ethylpyrimidin-5-amine derivatives have been synthesized for pharmacological evaluation, particularly as agonists for certain receptors. For example, aminopyrimidine 2, a derivative, was identified as a novel 5-HT(1A) agonist with moderate potency and metabolic stability (Dounay et al., 2009).

2. Development of Anticancer Agents

Aminopyrimidine derivatives have been explored as potential anticancer agents. The synthesis of novel compounds like 2,4-disubstituted-5-fluoropyrimidines, which are active in various anticancer agents such as 5-fluorouracil, demonstrates this application (Wada et al., 2012).

3. Creation of Antihyperglycemic Agents

Compounds derived from this compound have been used in the synthesis of antidiabetic agents. Specifically, inhibitors of human glycogen synthase kinase 3 (GSK3) were developed, showing potential as new antidiabetic agents (Wagman et al., 2017).

4. Synthesis of Tubulin Polymerization Inhibitors

Another research application involves the design and synthesis of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2- amines as tubulin polymerization inhibitors, demonstrating potential as anticancer therapies (Liu et al., 2020).

5. Development of Adsorption Materials

The compound has been used in the synthesis of adsorption materials for heavy metal ions. A study on a carbon sorbent containing a pyrimidine-polyamine conjugate demonstrated its ability to adsorb Zn2+ and Cd2+ from aqueous solutions, highlighting its application in environmental cleanup (Garcia-Martin et al., 2005).

6. Experimental Analyses in Medicinal Chemistry

This compound derivatives have been subjected to various experimental analyses, such as FT-IR, FT-Raman, and NMR spectroscopy, to study their molecular structures and potential as medicinal agents (Aayisha et al., 2019).

Safety and Hazards

The safety information for 4-Ethylpyrimidin-5-amine indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-ethylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGWWGMPWQUJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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